Tert-butyl 2,2-dimethyl-3-oxobutanoate
Description
Contextualization within Beta-Keto Ester Chemistry
Beta-keto esters are characterized by the acidic nature of the protons on the alpha-carbon, situated between two carbonyl groups. This acidity facilitates the formation of a stable enolate ion, which is a potent nucleophile and a cornerstone of their synthetic versatility. They are fundamental reactants in carbon-carbon bond-forming reactions, including Claisen condensations, alkylations, and acylations.
However, in the case of tert-butyl 2,2-dimethyl-3-oxobutanoate, the alpha-carbon is quaternary, meaning it lacks any acidic protons. This structural feature fundamentally alters its chemical behavior within the typical context of beta-keto ester chemistry. It cannot form an enolate at the C2 position, precluding it from participating in many of the characteristic reactions that define this class of compounds, such as alpha-alkylation or acylation. Its reactivity would be largely confined to reactions of the ketone and ester functional groups themselves, without the synergistic reactivity typically enabled by the acidic alpha-proton.
Significance as a Precursor in Complex Organic Synthesis
While its direct precursor role is not documented in available research, its general class of tert-butyl esters is significant in organic synthesis. The tert-butyl group serves as a bulky protecting group for carboxylic acids. organic-chemistry.org This group is stable under a variety of conditions but can be removed selectively under acidic conditions, which is an advantage in multi-step syntheses. orgsyn.org
The parent compound, tert-butyl acetoacetate (B1235776), is widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and pigments. chemicalbook.com It serves as a building block for creating a diverse range of molecules, including various acetoacetic acid derivatives and heterocyclic compounds like pyrroles. chemicalbook.com The reactivity of tert-butyl acetoacetate stems from its active methylene (B1212753) group, allowing it to be readily alkylated and acylated.
Given the absence of this active methylene group in this compound, its potential as a precursor in complex synthesis would follow different pathways, likely leveraging the electrophilic nature of its two carbonyl carbons or its potential as a sterically hindered building block. However, specific examples of its application in the synthesis of complex molecules are not present in the reviewed literature.
Overview of Academic Research Trajectories involving this compound
A thorough search of academic and patent literature reveals a significant lack of research focused specifically on this compound. While there is extensive research on related beta-keto esters, this particular dimethylated derivative does not appear as a subject of dedicated study. The available information is primarily limited to its listing in chemical databases, providing basic identifiers and computed properties. sigmaaldrich.comuni.lu
In contrast, research trajectories for related compounds are well-established. For instance, studies on tert-butyl acetoacetate explore its use in phase-transfer catalysis for the synthesis of diazo compounds and its role as a more reactive alternative to methyl or ethyl analogs in certain acetoacetylation reactions. chemicalbook.comorgsyn.org Research on other derivatives, like ethyl 2-bromo-3-oxobutanoate, investigates their utility in cascade reactions to form complex cyclic systems. acs.org The absence of similar studies for this compound suggests it may be a compound with highly specialized applications yet to be explored or a synthetic target that has not garnered significant interest from the broader research community.
Properties
IUPAC Name |
tert-butyl 2,2-dimethyl-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-7(11)10(5,6)8(12)13-9(2,3)4/h1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYNTBCZPIPUDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119888-86-7 | |
| Record name | tert-butyl 2,2-dimethyl-3-oxobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for the Preparation and Derivatization of Tert Butyl 2,2 Dimethyl 3 Oxobutanoate
Established Synthetic Pathways to Tert-butyl 2,2-dimethyl-3-oxobutanoate
While this compound is not a commonly cataloged compound with a standardized synthesis, its preparation can be envisaged through established methodologies for the alkylation of active methylene (B1212753) compounds. The most direct and conventional approach would involve the exhaustive methylation of a readily available precursor, tert-butyl acetoacetate (B1235776).
This process would typically involve the sequential alkylation of the α-methylene group. The first methylation can be achieved under standard conditions using a base such as sodium ethoxide followed by an electrophile like methyl iodide. The resulting mono-methylated product, tert-butyl 2-methyl-3-oxobutanoate, still possesses one acidic α-proton. A second, more forceful alkylation step is then required to introduce the second methyl group, thus forming the quaternary carbon center. This second alkylation is often more challenging due to the increased steric hindrance and the lower acidity of the remaining α-proton. Stronger bases, such as sodium hydride or potassium tert-butoxide, and potentially higher reaction temperatures or prolonged reaction times may be necessary to drive the reaction to completion.
A general representation of this pathway is as follows:
Mono-methylation:
Tert-butyl acetoacetate is treated with a suitable base (e.g., NaH) to form the enolate.
The enolate is then reacted with a methylating agent (e.g., CH₃I) to yield tert-butyl 2-methyl-3-oxobutanoate.
Second Methylation:
The mono-methylated product is subjected to a second round of deprotonation with a stronger base.
Subsequent reaction with a methylating agent affords the desired this compound.
| Step | Reactants | Base | Electrophile | Product |
| 1 | Tert-butyl acetoacetate | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Tert-butyl 2-methyl-3-oxobutanoate |
| 2 | Tert-butyl 2-methyl-3-oxobutanoate | Potassium tert-butoxide (t-BuOK) | Methyl Iodide (CH₃I) | This compound |
Advanced Synthetic Strategies for this compound Analogs
Modern synthetic chemistry offers more sophisticated and often more efficient methods for the construction of sterically hindered β-keto esters with α,α-disubstitution. These advanced strategies can provide better yields and selectivities compared to the classical stepwise alkylation.
One powerful method is the Ti-Claisen condensation . This reaction involves the use of titanium tetrachloride (TiCl₄) in the presence of a tertiary amine to promote the condensation between a carboxylic ester and an acyl chloride. organic-chemistry.org For the synthesis of this compound, this would involve the condensation of tert-butyl isobutyrate with acetyl chloride. The Lewis acidity of the titanium center facilitates the formation of a titanium enolate from the sterically hindered ester, which then attacks the acyl chloride. This method is particularly useful for creating thermodynamically unfavorable α,α-dialkylated β-keto esters. organic-chemistry.org
Another related and potent strategy is the ZrCl₄-mediated Claisen condensation . Zirconium tetrachloride can be employed to facilitate the condensation between two α,α-disubstituted esters, a reaction that is often difficult to achieve under traditional conditions. kwansei.ac.jp This would allow for the synthesis of various analogs of the target compound.
Furthermore, catalytic enantioselective methods for the preparation of α-quaternary ketones and α-ketoesters have been developed. nih.govunc.edu These often involve the use of chiral metal catalysts, such as copper complexes, to control the stereochemistry of the newly formed quaternary center. nih.govunc.edu While the target molecule is achiral, these methods are highly relevant for the synthesis of chiral analogs. For instance, a copper-catalyzed allylic substitution with an acyl nucleophile can be employed to generate α-quaternary ketones. nih.gov
| Method | Key Reagents | Substrates | Product Type |
| Ti-Claisen Condensation | TiCl₄, Tertiary Amine | Carboxylic Ester, Acyl Chloride | α,α-dialkylated β-keto ester organic-chemistry.org |
| ZrCl₄-mediated Condensation | ZrCl₄ | α,α-disubstituted esters | α,α-dialkylated β-keto ester kwansei.ac.jp |
| Catalytic Enantioselective Acylation | Chiral Copper Catalyst | Acyl Electrophile, Allyl Organodiboron Reagent | α-Quaternary Ketone nih.gov |
Green Chemistry Approaches in the Synthesis of this compound and its Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including β-keto esters. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.
One of the most promising green approaches is the use of biocatalysis. Lipases, in particular, have been shown to be effective catalysts for the synthesis of β-keto esters via transesterification. google.comnih.govacs.org This method offers mild, often solvent-free conditions and can exhibit high chemo- and stereoselectivity. google.comnih.govacs.org For the synthesis of this compound, a lipase could potentially catalyze the transesterification of a simpler ester, such as methyl 2,2-dimethyl-3-oxobutanoate, with tert-butanol (B103910).
The use of plant materials as biocatalysts for the asymmetric reduction of ketones and β-keto esters is another area of active research. sphinxsai.com For instance, carrot roots have been used for the enantioselective reduction of various ketones. sphinxsai.com This approach could be applied to the reduction of the ketone moiety in this compound and its analogs, providing a green route to chiral β-hydroxy esters.
Furthermore, the synthesis of β-keto esters from renewable resources is a key aspect of green chemistry. Methods have been developed to synthesize fatty β-ketoesters from fatty acids and Meldrum's acid, which is a more sustainable approach compared to traditional methods that rely on petrochemical feedstocks. rsc.orgresearchgate.net
| Green Chemistry Approach | Key Features | Potential Application |
| Lipase-catalyzed Transesterification | Mild, solvent-free conditions, high selectivity google.com | Synthesis of this compound from a methyl or ethyl ester precursor. |
| Biocatalytic Reduction | Use of whole-cell or plant-based catalysts, high enantioselectivity sphinxsai.com | Enantioselective reduction of the ketone in the target molecule or its analogs. |
| Use of Renewable Feedstocks | Synthesis from fatty acids and Meldrum's acid rsc.org | Synthesis of long-chain analogs of the target compound from renewable sources. |
Chemical Reactivity and Transformative Potential of Tert Butyl 2,2 Dimethyl 3 Oxobutanoate
Nucleophilic Additions to the Carbonyl Group of Tert-butyl 2,2-dimethyl-3-oxobutanoate
The carbonyl group (C=O) of the ketone at the C3 position is an electrophilic center susceptible to attack by nucleophiles. This reaction, known as nucleophilic addition, is a fundamental process for forming new carbon-carbon bonds and results in the conversion of the sp²-hybridized carbonyl carbon to an sp³-hybridized tetrahedral carbon. masterorganicchemistry.comacademie-sciences.fr
The addition of organometallic reagents to the keto group of β-keto esters is a powerful method for synthesizing tertiary alcohols. In the case of α-substituted β-keto esters like this compound, this addition can lead to the formation of products with defined stereochemistry. Research has shown that the use of organocerium reagents, often in combination with Lewis acids like titanium tetrachloride (TiCl₄), facilitates the highly diastereoselective addition to the ketone. researchgate.net This approach is efficient for creating tertiary alcohols with high purity. researchgate.net The chelation of the β-keto ester with the Lewis acid creates a rigid cyclic intermediate, which directs the nucleophilic attack from the less hindered face, thereby controlling the stereochemical outcome. researchgate.net
The general reactivity in these additions is influenced by both the nucleophile and the substrate. Strong nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), typically add irreversibly to the carbonyl group. masterorganicchemistry.comkhanacademy.org Weaker, more sterically demanding nucleophiles might react more slowly or require activation by a Lewis acid. masterorganicchemistry.com
| β-Keto Ester Substrate | Reagent | Additive | Product Type | Key Finding |
|---|---|---|---|---|
| α-substituted-β-keto ester | Organocerium compounds (R-CeCl₂) | TiCl₄ | Tertiary Alcohol | Achieves high diastereoselectivity in the synthesis of tertiary alcohols. researchgate.net |
| General Aldehyde/Ketone | Grignard Reagents (RMgX) | None | Alcohol | Represents an irreversible nucleophilic addition to the carbonyl group. masterorganicchemistry.comkhanacademy.org |
Condensation Reactions Involving this compound
Condensation reactions are a class of reactions where two molecules combine, often with the loss of a small molecule like water. For β-keto esters, these reactions are pivotal for synthesizing complex heterocyclic structures.
The Biginelli reaction is a one-pot, three-component cyclocondensation that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from a β-keto ester, an aldehyde, and urea (B33335) (or thiourea) under acidic catalysis. name-reaction.comwikipedia.orgchemcontent.com This reaction is of significant importance in medicinal chemistry due to the diverse pharmacological properties of the resulting dihydropyrimidinone (DHPM) core. organic-chemistry.org
The generally accepted mechanism involves several steps. It can be initiated by the acid-catalyzed reaction between the aldehyde and urea to form an N-acyliminium ion intermediate. name-reaction.comjk-sci.com The β-keto ester, in its enol form, then acts as a nucleophile, attacking this iminium ion. organic-chemistry.orgjk-sci.com The final step involves cyclization through the attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration to yield the stable six-membered heterocyclic ring. wikipedia.orgchemcontent.com Given that this compound possesses the required β-keto ester functionality, it can serve as the 1,3-dicarbonyl component in the Biginelli reaction to produce C5,C5-dimethyl substituted dihydropyrimidinones. Various catalysts, including Lewis acids like ytterbium triflate (Yb(OTf)₃) and indium(III) chloride, have been employed to improve reaction yields and shorten reaction times. organic-chemistry.orgjk-sci.com
| Step | Description | Reactants Involved | Intermediate Formed |
|---|---|---|---|
| 1 | Condensation of aldehyde and urea. name-reaction.comorganic-chemistry.org | Aldehyde, Urea | N-acyliminium ion |
| 2 | Nucleophilic addition of the β-keto ester enol. wikipedia.orgjk-sci.com | N-acyliminium ion, β-keto ester | Open-chain ureide |
| 3 | Intramolecular cyclization and dehydration. name-reaction.comchemcontent.com | Open-chain ureide | 3,4-Dihydropyrimidin-2(1H)-one |
The Knoevenagel condensation is the reaction between a carbonyl compound (an aldehyde or ketone) and an "active methylene" compound—a molecule with a CH₂ group flanked by two electron-withdrawing groups (Z). wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a weak base, which deprotonates the active methylene (B1212753) compound to form a resonance-stabilized carbanion (enolate). wikipedia.orgnumberanalytics.com This carbanion then acts as a nucleophile, attacking the carbonyl carbon.
A critical requirement for the active methylene component is the presence of at least one acidic proton on the α-carbon. wikipedia.org this compound has two methyl groups on the α-carbon (the C2 position), meaning it lacks any α-protons. Consequently, it cannot be deprotonated by a base to form the necessary enolate nucleophile. Therefore, this compound cannot participate as the active methylene component in a Knoevenagel condensation. This chemical inertness in reactions requiring α-proton abstraction is a direct result of its gem-dimethyl substitution. While this limits its role in certain condensation reactions, it can be an advantage when seeking to perform reactions exclusively at the keto-carbonyl or ester functionalities without interference from α-carbon reactivity. numberanalytics.com
Rearrangement Reactions of Derivatives Derived from this compound
The structural framework of this compound and its derivatives can be susceptible to various rearrangement reactions, particularly under thermal or catalytic conditions. A notable example is the palladium-catalyzed rearrangement of allylic β-keto esters, which is analogous to the Carroll rearrangement.
Studies on allyl α,α-dimethylacetoacetate, a compound structurally similar to an allyl ester version of the target molecule, demonstrate this transformation. While this substrate cannot undergo a thermal chemcontent.comchemcontent.com-sigmatropic rearrangement due to the absence of an enolizable proton, it smoothly undergoes a palladium-catalyzed rearrangement. nih.gov The reaction proceeds through the formation of a π-allylpalladium enolate intermediate after decarboxylation, which then leads to the formation of an α-allyl ketone. nih.gov This catalytic pathway provides a mild and efficient method for the allylation of ketones at the α-position, even for highly substituted substrates that are inert to thermal rearrangements. nih.gov
Derivatives of this compound, particularly those with appropriate functional groups, could potentially undergo other types of rearrangements, such as those involving nitrenoid intermediates or dediazoniation conditions, which have been observed in other sterically hindered tert-butyl-substituted aromatic systems. researchgate.net
Decarboxylation Pathways and Mechanism Studies of this compound Derivatives
The decarboxylation of β-keto esters is a synthetically useful reaction that yields a ketone and carbon dioxide. The process is not direct; it first requires the hydrolysis of the ester group to form the corresponding β-keto acid. aklectures.comyoutube.com
The first step for a derivative of this compound is the cleavage of the tert-butyl ester. This can be achieved under various conditions. A mild and selective method involves using silica (B1680970) gel in refluxing toluene. researchgate.netlookchem.com Other methods include the use of trifluoroacetic acid, or catalytic systems such as tris(4-bromophenyl)amminium radical cation ("magic blue") with triethylsilane. acs.org
Once the β-keto acid, 2,2-dimethyl-3-oxobutanoic acid, is formed, it can undergo decarboxylation upon gentle heating. youtube.com The mechanism proceeds through a cyclic, six-membered transition state. acs.org The carboxylic acid proton is transferred to the β-carbonyl oxygen, while a concerted rearrangement of electrons leads to the cleavage of the C-C bond between the carboxyl group and the α-carbon, liberating carbon dioxide and forming an enol intermediate. This enol then rapidly tautomerizes to the more stable ketone product, which in this case would be 3,3-dimethyl-2-butanone (pinacolone). youtube.comacs.org The presence of the α-alkyl groups has been shown to influence the rate of decarboxylation. acs.org
| Step | Transformation | Typical Conditions | Intermediate/Product |
|---|---|---|---|
| 1. Ester Hydrolysis | Cleavage of the tert-butyl ester. researchgate.netacs.org | Acidic conditions (e.g., TFA) or silica gel in refluxing toluene. | 2,2-dimethyl-3-oxobutanoic acid |
| 2. Decarboxylation | Loss of CO₂ via a cyclic transition state. youtube.comacs.org | Heating | Enol of pinacolone |
| 3. Tautomerization | Conversion of the enol to the ketone. acs.org | Spontaneous | 3,3-dimethyl-2-butanone (Pinacolone) |
Applications of Tert Butyl 2,2 Dimethyl 3 Oxobutanoate in Advanced Organic Synthesis
Role as a Key Building Block in Polyketone Synthesis
While the direct application of tert-butyl 2,2-dimethyl-3-oxobutanoate in the mainstream synthesis of large polyketone macromolecules is not extensively documented, its structural motifs are relevant to the principles of polyketide biosynthesis and the construction of related oligomers. Polyketides are a large class of natural products synthesized by polyketide synthases (PKSs) through the iterative condensation of small carboxylic acid units. nih.gov The biosynthesis of some polyketides involves the incorporation of building blocks that feature gem-dimethyl substitution, a key structural element of this compound.
Synthesis of Discrete Polyketone Oligomers and Macromolecules
The principles of iterative synthesis, inspired by natural polyketide biosynthesis, offer a powerful strategy for the controlled assembly of monodisperse oligomers and macromolecules. frontiersin.org While direct examples employing this compound are not prevalent in the literature, the gem-dimethyl group is a feature found in certain polyketide chains. For instance, the biosynthesis of apratoxin A involves a loading module that generates a pivaloyl group, which is structurally related to the tert-butyl ketone moiety. nih.gov Synthetic strategies aiming to mimic such natural processes could potentially utilize derivatives of this compound to introduce gem-dimethylated units into synthetic polyketone backbones. The steric bulk of the tert-butyl ester could also influence the stereochemical outcome of the condensation reactions, a critical aspect in polyketide synthesis.
Applications in Macrocycle Construction
The construction of macrocycles is a formidable challenge in organic synthesis, often requiring high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The unique steric properties of this compound can be advantageous in macrocyclization reactions. The bulky tert-butyl group can act as a "steric-directing group," influencing the conformation of a linear precursor to favor a pre-cyclization state, thereby facilitating the ring-closing step. While specific examples utilizing this exact compound are not widely reported, the general principle of employing sterically demanding groups to promote macrocyclization is a well-established strategy in the synthesis of macrocyclic ketones and peptides.
Utilization in Heterocyclic Compound Synthesis
The reactivity of the β-keto ester functionality in this compound makes it an excellent precursor for the synthesis of a wide array of heterocyclic compounds, particularly those containing nitrogen.
Synthesis of Tetrahydropyrimidine Scaffolds
The Biginelli reaction, a one-pot three-component condensation, is a cornerstone for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs, which are valuable scaffolds in medicinal chemistry. sennosbiotech.comacs.orgnih.govresearchgate.netnih.gov This reaction typically involves an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. This compound can serve as the β-dicarbonyl component in this reaction, leading to the formation of tetrahydropyrimidines bearing a gem-dimethyl group at the 5-position and a tert-butoxycarbonyl group. The presence of the gem-dimethyl group can influence the biological activity and pharmacokinetic properties of the resulting heterocyclic products.
Table 1: Representative Biginelli Reaction for Tetrahydropyrimidine Synthesis
| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Product |
| Aromatic Aldehyde | This compound | Urea | 4-Aryl-5,5-dimethyl-6-(tert-butoxycarbonyl)-3,4-dihydropyrimidin-2(1H)-one |
| Aromatic Aldehyde | This compound | Thiourea | 4-Aryl-5,5-dimethyl-6-(tert-butoxycarbonyl)-3,4-dihydropyrimidine-2(1H)-thione |
Precursor for Other Nitrogen-Containing Heterocycles
The versatile reactivity of this compound extends to the synthesis of other important nitrogen-containing heterocycles, such as pyrazoles. The reaction of β-keto esters with hydrazine (B178648) derivatives is a classical and widely used method for the construction of the pyrazole (B372694) ring. nih.govmdpi.comechemcom.comchim.itsemanticscholar.org By reacting this compound with hydrazine or substituted hydrazines, pyrazoles with a gem-dimethyl group at the 4-position and a tert-butyl ester group can be synthesized. These pyrazole derivatives are of significant interest due to their diverse biological activities.
Table 2: Synthesis of Pyrazole Derivatives
| Hydrazine Derivative | β-Keto Ester | Product |
| Hydrazine | This compound | 3-Methyl-5-hydroxy-4,4-dimethyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid tert-butyl ester |
| Phenylhydrazine | This compound | 3-Methyl-5-hydroxy-4,4-dimethyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid tert-butyl ester |
Stereoselective Transformations Initiated by this compound
The prochiral nature of the ketone in this compound and the ability to generate a chiral center at the α-position make it a valuable substrate for various stereoselective transformations.
One of the most significant applications in this context is the asymmetric reduction of the keto group. The stereoselective reduction of β-keto esters provides access to chiral β-hydroxy esters, which are important building blocks for the synthesis of numerous natural products and pharmaceuticals. While the reduction of simpler β-keto esters is well-studied, the presence of the gem-dimethyl group in this compound can influence the stereochemical outcome of the reduction, depending on the catalyst and reaction conditions used. Both enzymatic and chemical methods have been developed for the asymmetric reduction of related β-keto esters, often achieving high levels of diastereoselectivity and enantioselectivity. researchgate.netnih.govelsevierpure.comnih.govresearchgate.net
Furthermore, the enolate of this compound can participate in stereoselective Michael additions to α,β-unsaturated compounds. youtube.comlibretexts.org The stereochemical course of these additions can be controlled by the use of chiral auxiliaries, catalysts, or by the inherent steric bias of the substrate itself. The bulky tert-butyl group can play a crucial role in directing the approach of the electrophile, leading to the formation of one stereoisomer in preference to others.
Lack of Documented Applications in Complex Natural Product Total Synthesis
A comprehensive review of scientific literature reveals no specific examples of this compound being utilized in the total synthesis of complex natural products.
Despite its potential as a C4 building block containing a quaternary carbon center, extensive searches of chemical databases and scholarly articles did not yield any published research detailing the application of this compound in the total synthesis of intricate natural products.
While the broader class of β-ketoesters serves as a cornerstone in organic synthesis, and related compounds such as tert-butyl acetoacetate (B1235776) have been employed in the synthesis of notable natural products, the specific gem-dimethylated structure of this compound does not appear in the documented synthetic routes for complex natural molecules. For instance, in the renowned total synthesis of platensimycin, a related but structurally distinct building block, tert-butyl acrylate (B77674), was utilized by the Nicolaou group. coompo.com
The absence of this compound in the context of complex natural product synthesis may be attributed to several factors. The steric hindrance imposed by the gem-dimethyl group could potentially impede its reactivity in key bond-forming reactions that are crucial for the assembly of complex molecular architectures. Furthermore, alternative and more established synthetic equivalents that are known to be more reactive or offer better stereocontrol might be preferentially chosen by synthetic chemists.
Research into the utility of sterically hindered building blocks is an ongoing area of investigation in organic chemistry. It is conceivable that future developments in catalytic methods or synthetic strategies could enable the incorporation of this compound into the synthesis of novel natural products or their analogues. However, based on the current body of published research, there are no findings to report on its contributions to this specific and advanced area of organic synthesis.
Due to the lack of available data and research findings, a data table on its application in natural product synthesis cannot be generated.
Mechanistic Investigations of Reactions Involving Tert Butyl 2,2 Dimethyl 3 Oxobutanoate
Elucidation of Reaction Pathways for Polyketone Formation
The structure of tert-butyl 2,2-dimethyl-3-oxobutanoate, containing a reactive β-ketoester moiety, suggests its potential as a monomeric unit in polymerization reactions leading to polyketone or related polymer structures. The reaction pathway would likely proceed through the enolate form of the ketoester. The presence of the gem-dimethyl group at the α-carbon prevents enolization towards that position, thus regioselectively directing reactions to occur at the C4 methyl group.
Condensation reactions, similar to Claisen condensations, could be envisioned where the enolate of one molecule attacks the ketone carbonyl of another. However, the significant steric hindrance imposed by both the α-gem-dimethyl groups and the tert-butyl ester group would likely necessitate forcing conditions or highly active catalysts to overcome the steric barriers to polymerization. The resulting polymer would feature a repeating unit with a ketone and a pendent tert-butyl carboxylate group.
Mechanistic Studies of Biginelli Condensation with this compound
The Biginelli reaction is a multicomponent reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335). wikipedia.orguni-halle.de When this compound is used as the β-ketoester component, its structure impacts the classical reaction mechanism.
Several mechanistic pathways for the Biginelli reaction have been proposed, with the most widely accepted one proceeding through an N-acylimine intermediate. wikipedia.orgorganic-chemistry.orgresearchgate.net This mechanism involves the acid-catalyzed condensation of the aldehyde and urea to form an iminium ion, which is then attacked by the enol of the β-ketoester. organic-chemistry.orgsennosbiotech.com The final step is a cyclization via nucleophilic attack of the urea amine onto the ester carbonyl, followed by dehydration to yield the DHPM. wikipedia.org
The use of this compound introduces significant steric bulk. The gem-dimethyl group at the α-position does not prevent the necessary enol formation but does sterically hinder the approach of the electrophilic iminium intermediate. This steric hindrance can affect the reaction rate and may require specific catalytic systems or harsher reaction conditions to achieve good yields. The bulky tert-butyl ester group is eliminated during the final cyclization and dehydration step.
| Pathway Name | Initial Step | Key Intermediate | Reference |
|---|---|---|---|
| Iminium Mechanism | Condensation of aldehyde and urea | N-Acylimine ion | organic-chemistry.orgresearchgate.net |
| Enamine Mechanism | Condensation of β-ketoester and urea | Enamine intermediate | researchgate.net |
| Knoevenagel Mechanism | Condensation of aldehyde and β-ketoester | Carbenium ion | wikipedia.org |
Catalytic Studies in Transformations of this compound
Catalysis is crucial for achieving efficient transformations of the sterically demanding this compound. Both metal-based and organic catalysts have been explored.
Metal ions, acting as Lewis acids, are effective catalysts for reactions involving β-dicarbonyl compounds. organic-chemistry.org In the context of this compound, the catalyst's role often begins with the formation of a metal chelate. The substrate can exist in a keto-enol tautomerism; the enol form can coordinate to a metal ion through its two oxygen atoms, forming a stable six-membered chelate ring. researchgate.netiupac.org
This chelation has several mechanistic implications:
Activation: Coordination to the metal ion increases the acidity of the enolic proton and enhances the nucleophilicity of the enolate.
Geometric Constraint: The formation of the chelate complex holds the substrate in a specific conformation, which can influence the stereochemical outcome of subsequent reactions.
Enhanced Electrophilicity: In reactions like the Biginelli condensation, the metal catalyst can also activate the aldehyde carbonyl towards nucleophilic attack by the urea. organic-chemistry.org
Various metal salts, such as ytterbium triflate (Yb(OTf)₃) and indium(III) chloride (InCl₃), have been shown to effectively catalyze Biginelli reactions, often leading to higher yields and shorter reaction times. organic-chemistry.org The interaction between the metal catalyst and the β-ketoester is a key step in the catalytic cycle. The change in the redox potential of a metal ion upon chelation is another mechanism by which these complexes can catalyze redox reactions. nih.gov
| Catalyst | Reaction Type | Proposed Role | Reference |
|---|---|---|---|
| Yb(OTf)₃ | Biginelli Reaction | Lewis acid, activates aldehyde and ketoester | organic-chemistry.org |
| InCl₃ | Biginelli Reaction | Lewis acid catalyst for three-component coupling | organic-chemistry.org |
| Cu(II) Complexes | Oxidation | Catalyzes oxidation in the presence of an oxidant like TBHP | inorgchemres.org |
| Sc(OTf)₃ | Asymmetric Claisen Rearrangement | Lewis acid in combination with a chiral ligand | researchgate.net |
Organocatalysis has emerged as a powerful tool for conducting asymmetric transformations. In reactions involving prochiral substrates like this compound or its reaction partners, chiral organocatalysts can induce high levels of stereoselectivity. Chiral phosphoric acids, for instance, have been successfully employed in enantioselective Biginelli reactions. sennosbiotech.com
The mechanism of action for a chiral Brønsted acid catalyst involves the formation of hydrogen bonds with the reactants. The catalyst can protonate the aldehyde, activating it for attack, while simultaneously orienting the nucleophile (the enol of the ketoester) through a network of non-covalent interactions. This dual activation and organization within a chiral environment effectively controls the facial selectivity of the attack, leading to the preferential formation of one enantiomer. Similarly, organocatalysts have been used for the stereoselective reduction of related β-ketoesters, often employing whole-cell biocatalysts containing carbonyl reductases. researchgate.net
Kinetics and Thermodynamics of Reactions with this compound as a Substrate
The kinetics of reactions involving this compound are heavily influenced by the steric hindrance around the reactive centers. The bulky tert-butyl group can slow down reactions by sterically impeding the approach of reactants and the formation of the transition state. masterorganicchemistry.com This effect is particularly pronounced in bimolecular reactions.
Kinetic studies on the atmospheric degradation of the structurally similar 3,3-dimethylbutanone (methyl tert-butyl ketone) provide insights into the reactivity of the (CH₃)₃C-C(=O)- moiety. researchgate.net The rate coefficients for its reaction with atmospheric oxidants like Cl atoms and OH radicals have been determined, showing it to be moderately reactive. researchgate.net
| Reactant | Rate Coefficient (k in cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|
| Cl atoms | (4.22 ± 0.27) × 10⁻¹¹ | researchgate.net |
| OH radicals | (1.26 ± 0.05) × 10⁻¹² | researchgate.net |
From a thermodynamic perspective, the stability of the products is a driving force. In the Biginelli reaction, the formation of the highly stable, resonance-stabilized dihydropyrimidine (B8664642) ring provides a significant thermodynamic driving force for the reaction to proceed to completion. researchgate.net However, the initial steps, particularly the formation of sterically congested intermediates, may be thermodynamically less favorable or associated with a high activation energy, thus requiring catalysis to proceed at a reasonable rate. Density functional theory (DFT) calculations have been used to study the thermodynamics of different Biginelli reaction pathways, helping to determine which intermediates and transition states are most probable under various conditions. researchgate.net
Spectroscopic and Diffraction Based Characterization in Research on Tert Butyl 2,2 Dimethyl 3 Oxobutanoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationresearchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), allowing for the complete mapping of the molecular skeleton. For β-keto esters like tert-butyl 2,2-dimethyl-3-oxobutanoate, NMR is crucial for confirming the presence of its characteristic functional groups and substitution pattern. researchgate.net These compounds exist predominantly in their keto form, a fact that is readily confirmed by NMR analysis. nih.gov
¹H NMR Spectral Analysis and Signal Assignmentresearchgate.net
The proton NMR (¹H NMR) spectrum of this compound is expected to be relatively simple, displaying three distinct signals, all of which are singlets due to the absence of adjacent protons (alpha-protons). This lack of splitting is a key indicator of the quaternary carbon at the C2 position.
The signal assignments are based on the distinct electronic environments of the protons:
tert-Butyl Group (Ester): The nine equivalent protons of the tert-butyl group attached to the ester oxygen are shielded and typically appear as a sharp singlet in the upfield region of the spectrum.
gem-Dimethyl Group (C2): The six equivalent protons of the two methyl groups on the C2 carbon are adjacent to both the ester and ketone carbonyl groups, which deshield them slightly more than a standard alkyl group. They appear as a single singlet.
Acetyl Group (C4): The three protons of the terminal methyl group (acetyl group) are adjacent to the ketone carbonyl, which causes a significant downfield shift compared to simple alkanes. This signal also appears as a singlet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
|---|---|---|---|
| -C(CH₃)₃ (Ester) | ~1.4-1.5 | Singlet | 9H |
| -C(CH₃)₂- | ~1.3-1.4 | Singlet | 6H |
| -C(O)CH₃ | ~2.2-2.4 | Singlet | 3H |
¹³C NMR Spectral Analysis and Carbon Framework Elucidationresearchgate.net
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their hybridization and electronic environment. For this compound, six distinct signals are expected, confirming the presence of six unique carbon environments. chegg.com
The carbon signals are assigned as follows:
Carbonyl Carbons: The two carbonyl carbons (ester and ketone) are the most deshielded and appear far downfield. The ketone carbonyl is typically found further downfield than the ester carbonyl. amazonaws.com
Quaternary Carbons: The spectrum will show three types of quaternary carbons: the central carbon of the tert-butyl group, the C2 carbon bearing the gem-dimethyl groups, and the carbonyl carbons themselves. Quaternary carbons generally produce weaker signals.
Methyl Carbons: Three signals corresponding to the methyl carbons of the tert-butyl group, the gem-dimethyl groups, and the acetyl group will be observed in the upfield (shielded) region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Assignment | Chemical Shift (δ, ppm) (Predicted) |
|---|---|
| -C(O)CH₃ (Ketone Carbonyl) | ~205-210 |
| -C(O)O- (Ester Carbonyl) | ~170-175 |
| -OC(CH₃)₃ (Quaternary Ester Carbon) | ~80-85 |
| -C(CH₃)₂- (Quaternary C2 Carbon) | ~50-55 |
| -OC(CH₃)₃ (Ester Methyl Carbons) | ~27-29 |
| -C(CH₃)₂- (gem-Dimethyl Carbons) | ~24-26 |
| -C(O)CH₃ (Acetyl Methyl Carbon) | ~23-25 |
Advanced NMR Techniques (2D-NMR, NOESY) in Conformational Analysisresearchgate.net
While 1D NMR is sufficient for basic structural confirmation, 2D NMR techniques are invaluable for unambiguously assigning signals and probing the molecule's conformation.
COSY (Correlation Spectroscopy): In the case of this compound, a COSY spectrum would be characterized by a lack of cross-peaks, confirming that none of the proton environments are coupled to each other.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing the carbon backbone. It would show correlations between protons and carbons separated by two or three bonds. Key expected correlations include:
The protons of the ester's tert-butyl group (-C(CH₃)₃) correlating with the quaternary carbon of that group and the ester carbonyl carbon.
The protons of the acetyl methyl group (-C(O)CH₃) correlating with the ketone carbonyl carbon.
The protons of the gem-dimethyl group correlating with the C2 carbon, as well as both the ester and ketone carbonyl carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of nuclei, providing insight into the molecule's three-dimensional structure and conformational preferences. For an acyclic molecule like this compound, NOESY could detect interactions between the protons of the gem-dimethyl group and those of the adjacent tert-butyl and acetyl groups, helping to define the preferred rotational conformation around the C2-C3 bond. The complex spectra of some macrocyclic β-keto lactones have been interpreted in terms of multiple conformations using ¹H NMR. researchgate.net
Infrared (IR) Spectroscopy in Functional Group Identificationresearchgate.net
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For a β-keto ester, the most prominent features in the IR spectrum are the strong absorption bands corresponding to the two carbonyl (C=O) groups. researchgate.net
Ketone C=O Stretch: Saturated aliphatic ketones typically show a strong absorption band around 1715 cm⁻¹. mdpi.com
Ester C=O Stretch: The carbonyl stretch for saturated esters generally appears at a higher frequency, in the range of 1735-1750 cm⁻¹. researchgate.net
C-O Stretches: Esters also exhibit strong, characteristic C-O stretching bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
The presence of two distinct, strong peaks in the carbonyl region (1700-1750 cm⁻¹) is a definitive indicator of the β-keto ester functionality.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester C=O | Stretch | ~1740 | Strong |
| Ketone C=O | Stretch | ~1715 | Strong |
| C-O (Ester) | Stretch | ~1150-1300 | Strong |
| C-H (sp³) | Stretch | ~2850-3000 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitionsresearchgate.net
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the two carbonyl groups.
n→π* Transitions: Both the ketone and ester carbonyl groups can undergo a weak, symmetry-forbidden n→π* transition. This typically occurs in the range of 270-300 nm for ketones.
π→π* Transitions: The stronger, allowed π→π* transitions for the carbonyl groups occur at shorter wavelengths, typically below 200 nm.
The keto-enol tautomerism common to β-dicarbonyl compounds can significantly influence the UV-Vis spectrum. masterorganicchemistry.com While this compound exists primarily in the keto form, any presence of the enol tautomer would introduce a conjugated π-system (C=C-C=O). This conjugation would shift the π→π* transition to a longer wavelength (λ_max > 200 nm), often appearing as a strong absorption band. For example, the enolate form of related β-keto acids shows a UV absorption maximum around 234 nm. acs.org
Mass Spectrometry (MS) in Molecular Weight and Fragmentation Pattern Analysisresearchgate.net
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), which then breaks apart into smaller, characteristic fragment ions.
For this compound (Molecular Weight: 186.25 g/mol ), the fragmentation is expected to be dominated by cleavages that form stable carbocations.
Molecular Ion (M⁺): A peak at m/z = 186 corresponding to the intact molecular ion may be observed, though it could be weak or absent if the ion is unstable.
Loss of tert-Butyl: The most prominent fragmentation pathway is likely the loss of the tert-butyl group as a very stable tert-butyl cation (m/z = 57) or as a radical, leading to a significant fragment ion at m/z = 129 ([M - 57]⁺).
Pivaloyl Cation: Cleavage of the bond between the C2 and C3 carbons can generate the stable pivaloyl cation ([ (CH₃)₃CCO ]⁺) at m/z = 85.
tert-Butyl Cation: The base peak of the spectrum is very likely to be at m/z = 57, corresponding to the highly stable tert-butyl cation ([C(CH₃)₃]⁺).
McLafferty Rearrangement: A classic McLafferty rearrangement is not possible for the ketone part of the molecule as it lacks a γ-hydrogen.
Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Predicted Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 186 | [C₉H₁₆O₃]⁺ | Molecular Ion (M⁺) |
| 129 | [M - C₄H₉]⁺ | Loss of tert-butyl radical |
| 85 | [(CH₃)₃CCO]⁺ | Pivaloyl cation (α-cleavage) |
| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation (likely base peak) |
Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination
Single Crystal X-ray Diffraction (SCXRD) stands as a definitive analytical technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method is paramount in stereochemistry, providing unequivocal evidence for the absolute configuration of chiral molecules. While direct crystallographic data for this compound is not extensively reported in publicly accessible research, the application of SCXRD to its derivatives and related β-keto esters is well-documented, illustrating the power of this technique.
The fundamental principle of SCXRD lies in the diffraction of X-rays by the electron clouds of atoms arranged in a regular, repeating lattice. The resulting diffraction pattern is unique to the crystal's internal structure. By analyzing the intensities and positions of the diffracted beams, a detailed model of the electron density, and thus the atomic positions, can be constructed. For chiral molecules, the determination of the absolute configuration is often achieved through the analysis of anomalous dispersion effects, particularly when heavier atoms are present in the structure. researchgate.netresearchgate.net The Flack parameter is a critical value derived from the diffraction data that indicates the correctness of the assigned enantiomer; a value close to zero confirms the correct absolute structure. researchgate.net
In research involving derivatives of this compound, SCXRD is instrumental in confirming the stereochemical outcome of asymmetric syntheses. For instance, in the synthesis of complex chiral molecules where a β-keto ester moiety is a precursor, SCXRD provides the ultimate proof of the configuration at newly formed stereocenters.
A pertinent example is the determination of the absolute configuration of SYA0340, a dual ligand for serotonin (B10506) receptors, which is synthesized from a β-keto ester precursor. nih.govacs.org The researchers were able to separate the enantiomers and crystallize one of them as an oxalate (B1200264) salt. SCXRD analysis of this crystal not only confirmed the molecular structure but also unequivocally established its absolute configuration as "S". nih.govacs.org This was achieved by analyzing the diffraction data, which allowed for the precise determination of the spatial arrangement of all atoms in the molecule.
The crystallographic data obtained from such an analysis is comprehensive, providing details about the crystal system, space group, unit cell dimensions, and atomic coordinates. Below is a table summarizing the kind of data that is typically reported in an SCXRD study, based on the findings for the derivative SYA0340. nih.govacs.org
| Parameter | Value |
| Molecular Formula | C₂₆H₃₀ClN₃O₉ |
| Molecular Weight ( g/mol ) | 563.98 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 15.7212(3) |
| b (Å) | 5.65480(10) |
| c (Å) | 31.4047(5) |
| β (°) | 93.1580(10) |
| Volume (ų) | 2787.65(9) |
| Z | 4 |
| Temperature (K) | 150.00(10) |
| Calculated Density (g/cm³) | 1.344 |
| Radiation type | Cu Kα |
| μ (mm⁻¹) | 1.701 |
This table presents crystallographic data for the oxalate salt of SYA0340-P2, a derivative synthesized from a β-keto ester precursor, as an illustrative example of the data obtained from a single-crystal X-ray diffraction analysis. nih.govacs.org
The challenge in SCXRD often lies in obtaining a single crystal of suitable quality and size. researchgate.net For many organic molecules, including derivatives of this compound, this can be a significant hurdle. However, when successful, the detailed structural insights provided by SCXRD are unparalleled, confirming not only the connectivity of atoms but also their precise arrangement in three-dimensional space, which is crucial for understanding the molecule's chemical and biological properties. nih.govacs.org
Computational and Theoretical Studies Pertaining to Tert Butyl 2,2 Dimethyl 3 Oxobutanoate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic landscape of tert-butyl 2,2-dimethyl-3-oxobutanoate. Methods like Density Functional Theory (DFT) are employed to model its electronic structure and predict its reactivity. nih.govacs.org A key aspect of β-keto esters, such as the title compound, is the presence of both a ketone and an ester functional group, which dictates their chemical behavior. fiveable.mefiveable.me
Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO energy is an indicator of the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). For this compound, the electron-withdrawing nature of the two carbonyl groups significantly influences these frontier orbitals. The region around the α-carbon, situated between the two carbonyls, is expected to have a significant contribution to the HOMO, making its protons acidic and the carbon atom nucleophilic upon deprotonation. Conversely, the LUMO is likely centered on the carbonyl carbons, marking them as the primary electrophilic sites for nucleophilic attack. nih.gov
Conceptual DFT also allows for the calculation of reactivity descriptors like global electrophilicity. nih.gov These descriptors help in quantitatively assessing the tendency of the molecule to react with biological nucleophiles, a crucial aspect in the design of new bioactive compounds. nih.gov The electronic properties, including atomic charges and dipole moments, can also be computed to provide a detailed picture of the charge distribution within the molecule. mdpi.com
A recent study on various β-keto esters demonstrated that DFT calculations, specifically using the M06-2x functional with a 6-311+G(d,p) basis set, can effectively model their geometries and electronic properties. nih.gov Such calculations for this compound would reveal the precise locations of highest and lowest electron density, thereby predicting its reactivity towards different reagents. For instance, the presence of the bulky tert-butyl and dimethyl groups will sterically and electronically influence the accessibility and reactivity of the electrophilic and nucleophilic centers.
Molecular Dynamics Simulations of Derived Systems
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecular systems, including those derived from this compound. mdpi.comnih.gov While specific MD studies on this exact molecule are not prevalent in the literature, the principles can be applied to understand its interactions in various environments, such as in solution or as part of a larger molecular assembly.
For systems derived from this compound, such as when it is used as a building block in the synthesis of more complex molecules, MD simulations can provide insights into their conformational flexibility, solvation, and interactions with other molecules like proteins or nucleic acids. acs.orgacs.org For example, if this β-keto ester were part of a drug molecule, MD simulations could be used to study its binding to a target protein, revealing key interactions and the stability of the complex. acs.org
The process of an MD simulation involves defining a force field, which describes the potential energy of the system as a function of its atomic coordinates. mdpi.com For esters and ketones, well-established force fields like PCFF can be used. mdpi.com The simulation then solves Newton's equations of motion for all atoms in the system, allowing their positions and velocities to evolve over time. This generates a trajectory that can be analyzed to extract various properties, such as radial distribution functions to understand solvation structure, and root-mean-square deviations to assess conformational stability.
In a study of ester-linked phospholipids, MD simulations revealed differences in membrane properties compared to ether-linked lipids, highlighting the importance of the ester group in determining molecular organization and dynamics. nih.govnih.gov Similarly, MD simulations of systems containing the this compound moiety could elucidate the influence of its specific structure on the properties of the larger system. For instance, the bulky tert-butyl group would significantly impact the local environment and restrict the conformational freedom of the molecule, which can be explicitly modeled and analyzed through MD.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the theoretical models. researchgate.net
Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated using quantum chemical methods like DFT. These calculated frequencies correspond to the different vibrational modes of the molecule, such as the stretching and bending of bonds. The IR spectrum of a related compound, tert-butyl acetoacetate (B1235776), shows characteristic strong absorptions for the C=O stretching of the ketone and ester groups. chemicalbook.com For this compound, calculations would predict two distinct C=O stretching frequencies, likely in the range of 1700-1750 cm⁻¹. The exact positions would be influenced by the electronic and steric effects of the tert-butyl and dimethyl groups. Comparing the predicted spectrum with an experimental one would allow for the assignment of the observed bands to specific molecular motions. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These calculations provide theoretical NMR spectra that can be compared with experimental data. For this compound, distinct signals would be predicted for the tert-butyl group, the two methyl groups at the α-position, and the carbonyl carbons. The chemical shifts are sensitive to the local electronic environment of each nucleus. For instance, the protons of the α-methyl groups would be deshielded due to the proximity of two carbonyl groups. Comparison with experimental NMR data, if available, would be a stringent test of the accuracy of the computational model. illinois.edunih.govutsouthwestern.edu
Mass Spectrometry: While not a direct prediction of a spectrum in the same way as for IR or NMR, computational methods can be used to study the fragmentation patterns observed in mass spectrometry. By calculating the energies of different potential fragment ions, it is possible to rationalize the observed mass spectrum.
A search of the NIST WebBook for the closely related compound 3,3-dimethyl-2-butanone (pinacolone) provides experimental IR and mass spectra. nist.gov Such data for analogous compounds can serve as a benchmark for validating computational predictions for this compound.
| Spectroscopic Data Type | Predicted Feature for this compound | Reference Experimental Data (Analogous Compounds) |
| IR Spectroscopy | Two distinct C=O stretching bands (ketone and ester) around 1700-1750 cm⁻¹ | tert-Butyl acetoacetate shows strong C=O bands. chemicalbook.com 3,3-dimethyl-2-butanone has a strong C=O stretch at ~1709 cm⁻¹. nist.gov |
| ¹H NMR Spectroscopy | Singlet for the tert-butyl group, singlet for the two α-methyl groups. | The tert-butyl protons in related compounds typically appear around 1.2-1.5 ppm. nih.gov |
| ¹³C NMR Spectroscopy | Signals for the two carbonyl carbons, the quaternary α-carbon, and the carbons of the tert-butyl and α-methyl groups. | The carbonyl carbons in esters and ketones appear in the range of 160-210 ppm. rsc.org |
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them. acs.orgresearchgate.net
The hydrolysis and aminolysis of esters are classic reactions whose mechanisms have been extensively studied computationally. acs.orgresearchgate.net For this compound, hydrolysis would involve the nucleophilic attack of a water molecule or hydroxide (B78521) ion on one of the carbonyl carbons. Computational modeling can distinguish between different possible pathways, such as a concerted mechanism versus a stepwise mechanism involving a tetrahedral intermediate. researchgate.net The calculations can also determine the activation energies for each step, providing a quantitative measure of the reaction rate. nih.gov
For example, in the base-catalyzed hydrolysis of the ester group, the reaction would proceed via the following general steps:
Nucleophilic attack of a hydroxide ion on the ester carbonyl carbon.
Formation of a tetrahedral intermediate.
Elimination of the tert-butoxide leaving group.
Proton transfer to form tert-butanol (B103910) and the carboxylate.
Quantum chemical calculations can model the geometry and energy of the transition state for the rate-determining step, which is typically the formation of the tetrahedral intermediate. The bulky tert-butyl group is expected to have a significant steric influence on the activation barrier of this reaction.
Similarly, reactions involving the enolate of this compound, such as alkylation or acylation at the α-carbon, can be modeled. The calculations would help in understanding the regioselectivity and stereoselectivity of these reactions. researchgate.net The structure of the enolate, whether it is the E- or Z-isomer, can be determined, and the transition states for its reaction with various electrophiles can be located. This information is critical for predicting the outcome of synthetic transformations involving this versatile building block. researchgate.net
Conformational Analysis using Computational Methods
The three-dimensional shape of a molecule, or its conformation, is crucial to its physical and chemical properties. Conformational analysis of this compound can be performed using computational methods to identify the most stable arrangements of its atoms in space. libretexts.org
As an acyclic molecule, this compound has several rotatable single bonds, including the C-C bonds of the backbone and the C-O bond of the ester. Rotation around these bonds gives rise to different conformers with varying energies. The primary interactions that determine the relative energies of these conformers are torsional strain (eclipsing interactions) and steric strain (van der Waals repulsions).
Computational methods, ranging from molecular mechanics to higher-level quantum chemical calculations, can be used to perform a systematic conformational search. imperial.ac.uk This involves rotating the bonds by small increments and calculating the energy at each step to map out the potential energy surface. The low-energy regions on this surface correspond to stable conformers.
For this compound, a key conformational feature is the relative orientation of the two carbonyl groups. They can be arranged in a variety of ways, from being nearly coplanar to being perpendicular to each other. The bulky tert-butyl group will impose significant steric constraints, likely favoring conformations where it is positioned away from the rest of the molecule to minimize steric clashes.
A table summarizing the likely low-energy conformations is presented below:
| Dihedral Angle | Description | Expected Stability | Reasoning |
| O=C-C-C=O | The relative orientation of the two carbonyl groups. | A gauche or anti arrangement is likely favored over a syn (eclipsed) arrangement. | To minimize dipole-dipole repulsion and steric hindrance between the oxygen atoms. |
| C-O-C(CH₃)₃ | Rotation around the ester C-O bond. | The s-trans conformation is expected to be highly favored. | This allows for maximum resonance stabilization of the ester group. |
| (CH₃)₂C-C=O | Rotation of the dimethyl-substituted carbon. | Staggered conformations of the methyl groups relative to the carbonyl are preferred. | To minimize torsional strain. |
Emerging Research Directions and Future Perspectives for Tert Butyl 2,2 Dimethyl 3 Oxobutanoate
Integration in Advanced Materials Science Research
The unique structural features of tert-butyl 2,2-dimethyl-3-oxobutanoate, particularly the bulky tert-butyl group and the reactive β-ketoester moiety, make it an intriguing candidate for the development of advanced materials. While direct integration of this specific compound is still an emerging area, research on structurally related molecules provides a strong indication of its potential.
Star-shaped polymers, for instance, have been synthesized using tert-butyl methacrylate, a compound sharing the characteristic tert-butyl ester group. elsevierpure.com These polymers exhibit unique rheological and thermal properties. The incorporation of this compound as a monomer or a functionalizing agent could lead to the creation of novel polymers with tailored degradability and functionality, owing to the hydrolytically labile ester and the reactive ketone. elsevierpure.com
Furthermore, the field of metal-organic frameworks (MOFs) presents a significant opportunity. MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. csic.esnih.gov The synthesis of MOFs can be achieved through various methods, including solvothermal and mechanochemical approaches. nih.govrsc.org While the use of this compound as a primary ligand in MOF synthesis is not yet established, its derivatives could be designed to act as linkers, introducing both porosity and reactive sites within the framework. The bulky tert-butyl group could influence the pore size and geometry of the resulting MOF, while the keto group could be a site for post-synthetic modification, allowing for the introduction of further functionalities. rsc.org The development of vapor-phase synthesis methods for MOF thin films could also open avenues for the integration of volatile precursors derived from this compound. the-innovation.org
Table 1: Potential Applications in Materials Science
| Material Type | Potential Role of this compound | Anticipated Properties |
|---|---|---|
| Star-Shaped Polymers | Monomer or functionalizing agent | Tunable degradability, enhanced thermal stability |
| Metal-Organic Frameworks (MOFs) | Precursor for organic linkers | Controlled porosity, post-synthetic modification capability |
| Functional Thin Films | Vapor-deposited precursor | Uniform, functional coatings with reactive surfaces |
Novel Catalytic Transformations of this compound
The reactivity of the carbonyl and ester groups in this compound makes it a versatile substrate for a variety of catalytic transformations. Asymmetric hydrogenation of the ketone functionality is a particularly promising area of research. The development of chiral catalysts for the reduction of β-keto esters to their corresponding β-hydroxy esters is of great importance in the synthesis of pharmaceuticals and other fine chemicals.
Research on the asymmetric hydrogenation of related compounds, such as methyl 2-benzamidomethyl-3-oxobutanoate, has demonstrated high diastereoselectivity and enantioselectivity using cationic BINAP-ruthenium(II) complexes. researchgate.netrsc.org Similar catalytic systems could be adapted for the stereoselective reduction of this compound, providing access to chiral building blocks. The choice of catalyst, including the metal (e.g., rhodium, ruthenium, iridium) and the chiral ligand, is crucial for achieving high efficiency and selectivity. ethz.chacs.org The development of heterogeneous catalysts for these transformations is also a key area of interest, as it would simplify catalyst separation and recycling. acs.org
Beyond hydrogenation, other catalytic transformations are being explored. For example, catalytic direct amidation reactions have been investigated using tert-butyl acetate (B1210297) as a solvent, highlighting the potential for related esters to participate in or mediate novel bond-forming reactions. rsc.org C-H activation of the methyl or methylene (B1212753) groups adjacent to the carbonyl function could also open up new avenues for the derivatization of this molecule.
Bio-inspired Chemical Synthesis utilizing this compound
The principles of biocatalysis and bio-inspired synthesis are increasingly being applied to the production of complex molecules with high stereoselectivity and efficiency. This compound and its derivatives are valuable precursors in this context.
A notable example is the biocatalytic synthesis of tert-butyl (R)-3-hydroxyl-5-hexenoate, a key intermediate for the side chain of statin drugs. researchgate.net This process utilizes a ketoreductase (KRED) for the highly stereoselective reduction of a β-ketoester, demonstrating the power of enzymes in producing enantiomerically pure compounds. researchgate.net Similarly, chemoenzymatic approaches have been developed for the synthesis of both enantiomers of 2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid, where an enzymatic resolution step is key to separating the stereoisomers. researchgate.net
The biosynthesis of natural products also provides inspiration for new synthetic strategies. For instance, a suicide enzyme has been identified in cyanobacteria that catalyzes multiple reactions in biotin (B1667282) biosynthesis, a pathway that involves ketoester intermediates. nih.gov Understanding these natural synthetic pathways can inform the design of novel, efficient, and sustainable chemical processes for the transformation of compounds like this compound.
Development of Analytical Methodologies for Complex Matrices
As the applications of this compound expand, the need for robust and sensitive analytical methods for its detection and quantification in complex matrices becomes increasingly important. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds.
Methods have been developed for the analysis of related compounds, such as methyl tert-butyl ether (MTBE) and its degradation products, including tert-butyl alcohol (TBA), in aqueous samples. nih.govusgs.gov These methods often involve direct aqueous injection or purge-and-trap techniques followed by GC-MS analysis. nih.govusgs.govresearchgate.net The fragmentation patterns observed in the mass spectra are crucial for the identification of the analytes. scielo.br For tert-butyl ethers, a characteristic fragment ion at m/z 57, corresponding to the tert-butyl cation, is often observed. scielo.br Similar approaches can be adapted for the analysis of this compound. The development of methods using high-resolution mass spectrometry would further enhance the confidence in compound identification. lcms.cz
Nuclear magnetic resonance (NMR) spectroscopy is another indispensable tool for the characterization of this compound and its derivatives. illinois.edutaylorfrancis.comresearchgate.net The tert-butyl group provides a strong, sharp singlet in the 1H NMR spectrum, which can be a useful diagnostic signal. nih.gov 13C NMR spectroscopy provides detailed information about the carbon skeleton of the molecule. illinois.edutaylorfrancis.comresearchgate.net Advanced NMR techniques can be employed to study the interactions of this molecule in complex environments, such as in biological systems or within materials. nih.gov
Table 2: Analytical Techniques for this compound
| Analytical Technique | Application | Key Considerations |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification in environmental and biological samples | Optimization of injection method, column phase, and mass spectral analysis |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and interaction studies | Use of 1H and 13C NMR, potential for advanced techniques |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of less volatile derivatives and reaction mixtures | Choice of column and mobile phase, electrospray ionization for polar derivatives |
Potential for Derivatization in Supramolecular Chemistry Research
Supramolecular chemistry, the study of systems involving intermolecular interactions, offers exciting possibilities for the application of derivatives of this compound. The ability to form well-defined, non-covalent assemblies is at the heart of many biological processes and advanced materials.
The tert-butyl group is a common motif in supramolecular chemistry, where its steric bulk can be used to control the geometry and stability of molecular assemblies. Ligands containing tert-butyl groups have been used to probe the binding sites of proteins, as the intense and sharp NMR signal of the tert-butyl protons can be readily observed in nuclear Overhauser effect (NOE) experiments. nih.gov By derivatizing this compound to include recognition motifs, it could be used to create novel probes for studying biological systems.
Furthermore, the derivatization of the keto and ester functionalities can lead to the synthesis of molecules capable of self-assembly. For example, the introduction of hydrogen bonding moieties or aromatic groups could lead to the formation of gels, liquid crystals, or other ordered structures. The synthesis of di-tert-butyl acrylate (B77674) monomers for controlled radical photopolymerization demonstrates how derivatives can be designed for specific applications in polymer chemistry, which often intersects with supramolecular concepts. pusan.ac.kr The development of cascade cyclization reactions also opens up possibilities for creating complex molecular architectures from simple precursors, which could serve as building blocks for supramolecular constructs. csic.esacs.org
Q & A
Q. What are the common synthetic routes for tert-butyl 2,2-dimethyl-3-oxobutanoate, and what factors influence yield optimization?
Methodological Answer: The compound is typically synthesized via esterification or transesterification reactions. For example, a tert-butyl ester group can be introduced using tert-butanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key factors affecting yield include:
- Reaction temperature : Elevated temperatures (60–80°C) improve kinetics but may risk side reactions like dehydration .
- Catalyst loading : Optimal catalyst concentration (1–5 mol%) balances reaction rate and post-reaction purification challenges.
- Moisture control : The reaction must be conducted under anhydrous conditions due to the moisture sensitivity of tert-butyl esters . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation is recommended. Yield optimization can be validated using GC/MS to monitor reaction progress .
Q. How should this compound be stored to prevent degradation, and what analytical methods confirm its purity?
Methodological Answer:
- Storage conditions : Store at –20°C in airtight, amber glass containers under inert gas (argon/nitrogen) to minimize hydrolysis and oxidation. Desiccants like molecular sieves are critical for moisture-sensitive tert-butyl esters .
- Purity analysis :
- GC/MS : Quantify impurities using splitless injection modes and polar capillary columns (e.g., DB-5). Compare retention times and mass spectra against reference standards .
- NMR spectroscopy : Analyze H and C spectra for characteristic peaks (e.g., tert-butyl group at δ ~1.2 ppm in H NMR) .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?
Methodological Answer: Discrepancies often arise from solvation effects or incomplete DFT functional parameterization. To address this:
- Solvent modeling : Use explicit solvent models (e.g., COSMO-RS) in computational studies instead of implicit models .
- Experimental validation : Conduct kinetic studies under controlled conditions (e.g., varying solvents, temperatures) to compare with computed activation energies. For example, if DFT predicts a lower energy pathway but experimental yields are poor, evaluate steric effects from the tert-butyl group using X-ray crystallography .
- Sensitivity analysis : Statistically assess computational parameters (e.g., basis set choice) to identify error sources .
Q. How can isotopic labeling elucidate the reaction mechanisms of this compound in nucleophilic acyl substitution?
Methodological Answer:
- O labeling : Introduce O at the ketone oxygen to track nucleophilic attack sites. Analyze isotopic distribution via high-resolution mass spectrometry (HRMS) .
- Deuterium exchange : Replace α-hydrogens with deuterium to study kinetic isotope effects (KIE). A significant KIE (>2) suggests rate-determining deprotonation steps .
- Cross-over experiments : Use mixed substrates (e.g., tert-butyl vs. methyl esters) to distinguish intermolecular vs. intramolecular pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
